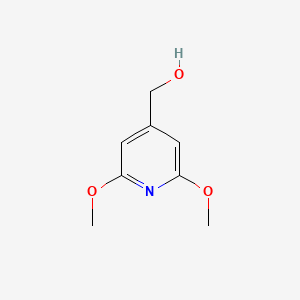

(2,6-Dimethoxypyridin-4-yl)methanol

Descripción

BenchChem offers high-quality (2,6-Dimethoxypyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethoxypyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-dimethoxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHWUYBCJONUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Pyridine Based Methanol Derivatives in Chemical Synthesis

Pyridine (B92270) and its derivatives are cornerstones of modern organic chemistry, prized for their versatile applications. researchgate.netsciencepublishinggroup.com These nitrogen-containing heterocyclic compounds are not only common solvents but also serve as crucial building blocks in the synthesis of a wide array of functional materials, organometallic compounds, and catalysts for asymmetric synthesis. nih.gov The pyridine scaffold's inherent properties, such as its basicity, solubility, and ability to form hydrogen bonds, make it a valuable component in the design of new molecules. nih.gov

The introduction of a methanol (B129727) group to the pyridine ring, creating pyridine-based methanol derivatives, further enhances their utility. This functionalization provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. These derivatives are particularly important in medicinal chemistry, where the pyridine nucleus is a key component in numerous pharmaceutical drugs. researchgate.net The ability to modify the pyridine ring with substituents like methanol groups allows chemists to fine-tune the properties of molecules to improve their biological activity and solubility. nih.gov

An Overview of the Research Landscape for 2,6 Dimethoxypyridin 4 Yl Methanol

The research landscape for (2,6-Dimethoxypyridin-4-yl)methanol is multifaceted, with studies spanning from fundamental synthesis to its application as an intermediate in the creation of more complex molecules. The presence of two methoxy (B1213986) groups at the 2 and 6 positions of the pyridine (B92270) ring, flanking the nitrogen atom, significantly influences the electronic properties and reactivity of the molecule.

Academic investigations often focus on the synthesis of (2,6-Dimethoxypyridin-4-yl)methanol itself, exploring efficient and scalable synthetic routes. These studies are crucial for making the compound readily available for further research and application. Once synthesized, the compound serves as a valuable precursor in multi-step synthetic sequences.

Scope and Objectives of Academic Investigations Involving the Compound

Historical Development of Synthetic Routes

The synthesis of substituted pyridines has been a central theme in organic chemistry for over a century. numberanalytics.com Early methods often relied on condensation reactions, such as the Hantzsch pyridine synthesis, which involves the combination of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, followed by oxidation. baranlab.org While effective for certain substitution patterns, these methods can lack regioselectivity and may not be suitable for the synthesis of highly functionalized pyridines like (2,6-Dimethoxypyridin-4-yl)methanol.

Over time, more sophisticated methods have emerged, including transition metal-catalyzed cross-coupling reactions and C-H functionalization, which offer greater control over the placement of substituents on the pyridine ring. numberanalytics.comnih.gov The development of specific routes to (2,6-Dimethoxypyridin-4-yl)methanol has been driven by the need for this particular scaffold in the synthesis of complex pharmaceutical agents. These modern approaches often prioritize efficiency, selectivity, and the ability to introduce a variety of functional groups.

Reduction-Based Approaches from Isonicotinic Acid Precursors

A common and direct strategy for the synthesis of (2,6-Dimethoxypyridin-4-yl)methanol involves the reduction of a carboxylic acid or its ester derivative at the C4 position of the pyridine ring. The readily available 2,6-dimethoxyisonicotinic acid serves as a logical starting material for these transformations. guidechem.comambeed.com

Borane-Dimethylsulfide Reductions

Borane-dimethylsulfide (BMS) is a versatile and widely used reducing agent in organic synthesis. wikipedia.orgcommonorganicchemistry.com It is particularly effective for the reduction of carboxylic acids and esters to their corresponding alcohols. nih.govd-nb.inforesearchgate.net The reaction proceeds by the coordination of the borane (B79455) to the carbonyl oxygen, followed by hydride transfer. The stability and high solubility of BMS make it a preferred reagent over other borane sources like borane-tetrahydrofuran (B86392) (BH3·THF). wikipedia.orgd-nb.info

In the context of synthesizing (2,6-Dimethoxypyridin-4-yl)methanol, 2,6-dimethoxyisonicotinic acid or its corresponding ester can be treated with BMS in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to yield the desired product. commonorganicchemistry.com The reaction is typically carried out at room temperature or with gentle heating.

Table 1: Borane-Dimethylsulfide Reduction of Isonicotinic Acid Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product |

| 2,6-Dimethoxyisonicotinic acid | BH3·SMe2 | THF | 0 °C to RT | (2,6-Dimethoxypyridin-4-yl)methanol |

| Methyl 2,6-dimethoxyisonicotinate | BH3·SMe2 | THF | 0 °C to RT | (2,6-Dimethoxypyridin-4-yl)methanol |

This table is illustrative and based on general procedures for BMS reductions.

Sodium Borohydride (B1222165) Reductions of Aldehyde/Ketone Intermediates

Sodium borohydride (NaBH4) is a milder reducing agent than BMS and is highly selective for the reduction of aldehydes and ketones. wikipedia.orgorganic-chemistry.org It does not typically reduce carboxylic acids or esters under standard conditions. wikipedia.org Therefore, a two-step approach is necessary when using NaBH4 to synthesize (2,6-Dimethoxypyridin-4-yl)methanol from an isonicotinic acid precursor.

First, the 2,6-dimethoxyisonicotinic acid must be converted to an aldehyde or ketone intermediate, such as 2,6-dimethoxy-4-formylpyridine. This can be achieved through various methods, including partial reduction or oxidation of a suitable precursor. Once the aldehyde is obtained, it can be readily reduced to the corresponding alcohol using sodium borohydride in a protic solvent like methanol or ethanol (B145695). wikipedia.org This method has been shown to be effective in detoxifying hydrolysates containing inhibitory aldehydes like furfural (B47365) by reducing them to their alcohol counterparts. researchgate.net

Table 2: Sodium Borohydride Reduction of Aldehyde Intermediates

| Starting Material | Reagent | Solvent | Product |

| 2,6-Dimethoxy-4-formylpyridine | NaBH4 | Methanol | (2,6-Dimethoxypyridin-4-yl)methanol |

This table is illustrative and based on general procedures for NaBH4 reductions.

Strategies Involving Organometallic Reagents (e.g., Vinylmagnesium Bromide)

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds. researchgate.net Grignard reagents, such as vinylmagnesium bromide, are commonly used to introduce vinyl groups into molecules. lookchem.comguidechem.comprepchem.com While not a direct route to (2,6-Dimethoxypyridin-4-yl)methanol, these reagents can be used to synthesize derivatives that can be subsequently converted to the target compound.

For instance, a 2,6-dimethoxypyridine (B38085) derivative with a suitable electrophilic group at the 4-position, such as an aldehyde or an ester, could react with vinylmagnesium bromide to form an allylic alcohol. This intermediate could then be subjected to oxidative cleavage (e.g., ozonolysis) to yield a shorter-chain alcohol or aldehyde, which could be further modified to obtain the desired hydroxymethyl group. The use of organometallic reagents offers a high degree of flexibility in the synthesis of complex pyridine derivatives. researchgate.net

Convergent and Linear Synthesis Pathways

The synthesis of complex molecules like functionalized pyridine derivatives can be approached through either a linear or a convergent strategy. youtube.com

In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. youtube.com For a derivative of (2,6-Dimethoxypyridin-4-yl)methanol, one might separately synthesize a functionalized 2,6-dimethoxypyridine fragment and another fragment containing the desired side chain. These two pieces are then coupled together. Convergent syntheses are generally more efficient for complex molecules as they allow for the accumulation of larger quantities of the intermediate fragments, and any low-yielding steps occur early in the synthesis of a particular fragment, not impacting the main reaction sequence. youtube.com

Protecting Group Strategies in Synthesis of Functionalized Derivatives

In the synthesis of complex molecules with multiple functional groups, it is often necessary to use protecting groups to prevent unwanted side reactions. wikipedia.org A protecting group temporarily masks a reactive functional group, allowing a chemical transformation to be carried out elsewhere in the molecule. wikipedia.org

For the synthesis of functionalized derivatives of (2,6-Dimethoxypyridin-4-yl)methanol, protecting groups might be employed for various reasons. For example, if a reaction is sensitive to the hydroxyl group of the target molecule, it could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. wikipedia.org These groups are stable under a variety of reaction conditions and can be selectively removed later in the synthetic sequence. wikipedia.org

The choice of protecting group is critical and depends on the specific reaction conditions to be employed. A well-designed protecting group strategy is essential for the successful synthesis of complex and highly functionalized pyridine derivatives. scitechdaily.comacs.org

Stereoselective Synthesis Approaches for Chiral Analogs

The creation of chiral analogs of (2,6-dimethoxypyridin-4-yl)methanol, where the hydroxyl-bearing carbon is a stereocenter, requires the use of asymmetric synthesis techniques. A primary strategy to achieve this involves the enantioselective reduction of a prochiral precursor, typically 4-acyl-2,6-dimethoxypyridine. Several catalytic methods are applicable for this transformation, offering pathways to enantiomerically enriched or pure chiral pyridylmethanols.

Catalytic Asymmetric Reduction of 4-Acyl-2,6-dimethoxypyridines:

The most direct route to chiral (2,6-dimethoxypyridin-4-yl)methanol analogs is the asymmetric reduction of the corresponding ketone. This can be accomplished using various chiral catalysts and reducing agents.

Chiral Borane Reagents and Catalysts: Chiral boranes have proven to be effective catalysts for the enantioselective reduction of ketones. sioc-journal.cn Oxazaborolidine catalysts, such as those derived from proline, are particularly noteworthy. In these reactions, borane (BH₃) is typically used as the stoichiometric reducing agent, while the chiral catalyst facilitates the enantioselective hydride transfer to the carbonyl group. For instance, a chiral oxazaphospholidine-borane complex has been shown to catalyze the reduction of various ketones with high enantioselectivity. rsc.org While direct examples for 4-acyl-2,6-dimethoxypyridines are not extensively documented in readily available literature, the general applicability of these catalysts to a broad range of ketones suggests their potential in this specific synthesis. rsc.orgwikipedia.org

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. thieme-connect.de This technique typically employs a transition metal catalyst, often ruthenium or rhodium-based, with a chiral ligand. A common hydrogen source is a mixture of formic acid and a tertiary amine, such as triethylamine (B128534) or DABCO. thieme-connect.de The Noyori-Ikariya catalyst, for example, is well-known for its high efficiency and enantioselectivity in the reduction of a wide variety of ketones. thieme-connect.de The application of such catalysts to 4-acyl-2,6-dimethoxypyridines could provide a highly effective route to the desired chiral alcohols. The choice of ligand and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Chiral Phosphoramide (B1221513) Ligands: The use of chiral phosphoramide ligands in conjunction with metal catalysts has also been explored for the asymmetric synthesis of chiral alcohols. sioc-journal.cn These ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. While often applied to the addition of organozinc reagents to aldehydes, the underlying principle of creating a chiral catalytic pocket is transferable to reduction reactions. sioc-journal.cnresearchgate.net

The table below summarizes potential catalytic systems for the stereoselective synthesis of chiral (2,6-dimethoxypyridin-4-yl)methanol analogs based on established methods for ketone reduction.

| Catalyst System | Reducing Agent | Typical Substrates | Potential Application |

| Chiral Oxazaborolidine-Borane | Borane (BH₃) | Aromatic and aliphatic ketones | Enantioselective reduction of 4-acyl-2,6-dimethoxypyridines |

| Noyori-Ikariya Ru-catalyst | Formic acid/amine | Aromatic and aliphatic ketones | Asymmetric transfer hydrogenation of 4-acyl-2,6-dimethoxypyridines |

| Chiral Phosphoramide-Metal Complex | Hydride source | Aldehydes and ketones | Asymmetric reduction of 4-acyl-2,6-dimethoxypyridines |

Scalability and Efficiency of Synthetic Protocols

Challenges in Pyridine Functionalization:

The synthesis of substituted pyridines can be challenging due to the electronic nature of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution and can coordinate with metal catalysts, sometimes inhibiting their activity. researchgate.netnih.gov Direct C-H functionalization is a modern approach to improve atom economy and reduce step counts, though achieving regioselectivity at the C4 position can be difficult. nih.govnih.govbeilstein-journals.org

Strategies for Efficient Synthesis:

Convergent Synthesis: De novo synthesis of the pyridine ring, such as through the Hantzsch pyridine synthesis or other multi-component reactions, can be an efficient way to access highly substituted pyridines. researchgate.netbaranlab.orgillinois.edu These methods often allow for the introduction of desired substituents at an early stage, potentially reducing the number of subsequent functionalization steps.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a green and potentially highly efficient alternative to traditional chemical synthesis. For example, a biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated, achieving good titers and space-time yields. While this produces a different isomer, the principle of using engineered microorganisms for specific pyridine functionalization could be adapted for the synthesis of the 4-substituted analog.

Process Development and Scale-Up Considerations:

When scaling up the synthesis of (2,6-dimethoxypyridin-4-yl)methanol, several factors must be optimized:

Reaction Conditions: Temperature, pressure, and reaction time need to be carefully controlled to ensure safety, maximize yield, and minimize by-product formation.

Solvent and Reagent Selection: The choice of solvents and reagents should consider cost, safety, environmental impact, and ease of removal during workup and purification.

Purification: The development of a robust and scalable purification method, such as crystallization or chromatography, is essential to obtain the final product with the required purity.

The following table outlines key considerations for the scalable synthesis of (2,6-dimethoxypyridin-4-yl)methanol.

| Parameter | Laboratory-Scale Focus | Large-Scale Focus |

| Starting Materials | Availability from catalogs | Cost, supplier reliability, purity |

| Reaction Vessels | Glassware | Reactors with controlled heating/cooling |

| Purification | Flash chromatography | Crystallization, distillation, industrial chromatography |

| Safety | Standard laboratory practices | Process safety management, hazard analysis |

| Yield | Maximizing chemical yield | Optimizing space-time yield and overall process efficiency |

Reactions at the Hydroxyl Group

The hydroxyl group is a primary site for functionalization, enabling the introduction of a wide array of new chemical moieties through esterification, etherification, oxidation, and halogenation reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of (2,6-Dimethoxypyridin-4-yl)methanol can be readily converted to an ester. A common method for this transformation is the reaction with an acyl chloride in the presence of a base, such as pyridine. researchgate.netlibretexts.orglibretexts.org The base serves to neutralize the hydrochloric acid generated during the reaction. researchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

A typical procedure involves dissolving (2,6-Dimethoxypyridin-4-yl)methanol in a suitable solvent, adding pyridine, and then introducing the acyl chloride. The reaction mixture is stirred, often at room temperature, until completion. The resulting ester can then be isolated and purified.

Etherification: The synthesis of ethers from (2,6-Dimethoxypyridin-4-yl)methanol can be effectively achieved through the Williamson ether synthesis. Current time information in Bangalore, IN.researchgate.net This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. Current time information in Bangalore, IN.researchgate.net

The reaction is typically carried out by first treating (2,6-Dimethoxypyridin-4-yl)methanol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium alkoxide. Subsequently, an alkyl halide (e.g., methyl iodide or ethyl bromide) is added to the reaction mixture, leading to the formation of the desired ether.

| Reaction Type | Reagents | Product Type | General Conditions |

| Esterification | Acyl Chloride, Pyridine | Ester | Room temperature, inert solvent |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | Anhydrous conditions, aprotic solvent (e.g., THF) |

Oxidation Reactions

The primary alcohol functionality of (2,6-Dimethoxypyridin-4-yl)methanol can be oxidized to the corresponding aldehyde, 2,6-dimethoxy-4-pyridinecarboxaldehyde. Various oxidizing agents can be employed for this transformation. A common and effective reagent for this purpose is manganese dioxide (MnO₂). This oxidation is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at room temperature. The reaction is heterogeneous, and upon completion, the solid MnO₂ and its reduced forms can be removed by filtration.

Other oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are also suitable for the selective oxidation of primary alcohols to aldehydes and can be utilized for the conversion of (2,6-Dimethoxypyridin-4-yl)methanol.

| Oxidizing Agent | Product | Typical Solvent | Reaction Conditions |

| Manganese Dioxide (MnO₂) | 2,6-Dimethoxy-4-pyridinecarboxaldehyde | Dichloromethane (CH₂Cl₂) | Room temperature |

| Pyridinium Chlorochromate (PCC) | 2,6-Dimethoxy-4-pyridinecarboxaldehyde | Dichloromethane (CH₂Cl₂) | Room temperature |

| Dess-Martin Periodinane (DMP) | 2,6-Dimethoxy-4-pyridinecarboxaldehyde | Dichloromethane (CH₂Cl₂) | Room temperature |

Halogenation Reactions

The hydroxyl group of (2,6-Dimethoxypyridin-4-yl)methanol can be replaced by a halogen atom, most commonly chlorine, to form 4-(chloromethyl)-2,6-dimethoxypyridine. A standard reagent for this conversion is thionyl chloride (SOCl₂). chemguide.co.ukchadsprep.com The reaction is often carried out in an inert solvent, and sometimes in the presence of a catalytic amount of a base like pyridine.

The mechanism of this reaction can vary depending on the conditions. In the absence of a base, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, leading to retention of configuration. masterorganicchemistry.com However, when pyridine is added, it reacts with the intermediate chlorosulfite ester, and the liberated chloride ion then acts as a nucleophile in an SN2 reaction, resulting in an inversion of configuration. libretexts.orgmasterorganicchemistry.com For a primary alcohol like (2,6-Dimethoxypyridin-4-yl)methanol, the stereochemical outcome is not a factor. A preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride involves slowly adding thionyl chloride to a solution of the corresponding alcohol in dichloromethane at low temperatures. google.com

| Halogenating Agent | Product | Byproducts | Typical Conditions |

| Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-2,6-dimethoxypyridine | SO₂, HCl | Inert solvent, often with catalytic pyridine |

| Phosphorus(V) Chloride (PCl₅) | 4-(Chloromethyl)-2,6-dimethoxypyridine | POCl₃, HCl | Cold conditions, followed by fractional distillation |

| Phosphorus(III) Chloride (PCl₃) | 4-(Chloromethyl)-2,6-dimethoxypyridine | H₃PO₃ | Fractional distillation to separate the product |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in (2,6-Dimethoxypyridin-4-yl)methanol is a site of nucleophilicity and can participate in coordination with metal centers and undergo oxidation to form an N-oxide.

Coordination to Metal Centers

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. acs.orggoogle.comjchemlett.com The nitrogen atom of the 2,6-dimethoxypyridine moiety in (2,6-Dimethoxypyridin-4-yl)methanol can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond.

The formation of these metal complexes typically involves reacting (2,6-Dimethoxypyridin-4-yl)methanol with a metal salt in a suitable solvent. The nature of the resulting complex, including its geometry and stability, depends on several factors such as the metal ion, the counter-ion, the stoichiometry of the reactants, and the reaction conditions. The hydroxyl group can also potentially coordinate to the metal center, allowing the compound to act as a bidentate ligand.

| Metal Ion (Example) | Ligand | Potential Complex Type |

| Copper(II) | (2,6-Dimethoxypyridin-4-yl)methanol | Mononuclear or Polynuclear Complex |

| Nickel(II) | (2,6-Dimethoxypyridin-4-yl)methanol | Mononuclear or Polynuclear Complex |

| Palladium(II) | (2,6-Dimethoxypyridin-4-yl)methanol | Mononuclear or Polynuclear Complex |

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, (2,6-dimethoxypyridin-4-yl)methanol N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. scripps.edu

A common reagent for the N-oxidation of pyridines is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). google.comacs.org The reaction is typically carried out by treating the pyridine derivative with m-CPBA in a chlorinated solvent like dichloromethane at or below room temperature. The steric hindrance from the two methoxy (B1213986) groups at the 2 and 6 positions can influence the rate of the N-oxidation reaction. researchgate.netnih.gov For sterically hindered pyridines, stronger oxidizing systems or longer reaction times may be necessary. An alternative oxidant is dimethyldioxirane (B1199080) (DMDO), which is known to be effective for the N-oxidation of sterically hindered pyridines. researchgate.net

| Oxidizing Agent | Product | Typical Solvent | Reaction Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | (2,6-Dimethoxypyridin-4-yl)methanol N-oxide | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature |

| Dimethyldioxirane (DMDO) | (2,6-Dimethoxypyridin-4-yl)methanol N-oxide | Acetone | Room temperature |

| Hydrogen Peroxide/Acetic Acid | (2,6-Dimethoxypyridin-4-yl)methanol N-oxide | Acetic Acid | Elevated temperature |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The reactivity of the pyridine ring in (2,6-Dimethoxypyridin-4-yl)methanol is governed by the interplay between the electron-withdrawing nitrogen atom and the electron-donating methoxy groups.

Electrophilic Aromatic Substitution

In general, the pyridine ring is resistant to electrophilic aromatic substitution (SEAr) compared to benzene. The electronegative nitrogen atom deactivates the ring, and in acidic conditions typical for many SEAr reactions, the nitrogen atom is protonated, further increasing this deactivation. wikipedia.org However, the presence of strongly activating substituents can overcome this inherent lack of reactivity. wikipedia.org

In (2,6-Dimethoxypyridin-4-yl)methanol, the two methoxy groups at the C2 and C6 positions are powerful electron-donating groups. They activate the pyridine ring towards electrophilic attack by stabilizing the cationic intermediate (the sigma complex) through resonance. wikipedia.orglibretexts.org These groups direct incoming electrophiles to the positions ortho and para to themselves. In this molecule, the positions ortho to the methoxy groups are C3 and C5, while the para position (C4) is already substituted. Consequently, electrophilic substitution is expected to occur selectively at the C3 and C5 positions.

Common electrophilic substitution reactions include nitration and halogenation. For a substrate like 2,6-dimethoxypyridine, these reactions can proceed under controlled conditions to yield 3-substituted or 3,5-disubstituted products.

| Electrophile | Reagent & Conditions | Expected Product on (2,6-Dimethoxypyridin-4-yl)methanol |

| NO₂⁺ (Nitration) | HNO₃ / H₂SO₄ | (3-Nitro-2,6-dimethoxypyridin-4-yl)methanol |

| Br⁺ (Bromination) | Br₂ / Acetic Acid | (3-Bromo-2,6-dimethoxypyridin-4-yl)methanol |

| SO₃ (Sulfonation) | Fuming H₂SO₄ | (4-(Hydroxymethyl)-2,6-dimethoxypyridin-3-yl)sulfonic acid |

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.comvaia.com This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

For (2,6-Dimethoxypyridin-4-yl)methanol, the methoxy groups at the C2 and C6 positions are potential sites for nucleophilic attack. While methoxide (B1231860) is not an ideal leaving group, substitution can be achieved with strong nucleophiles under forcing conditions. Research has shown that dimethoxypyridines can undergo sequential amination reactions, where a methoxy group is displaced by an amine. ntu.edu.sg For instance, the reaction of 2,6-dimethoxypyridine with piperidine (B6355638) can yield the mono-aminated product. ntu.edu.sg A similar reaction could be envisioned for (2,6-Dimethoxypyridin-4-yl)methanol, although the reactivity might be influenced by the C4 substituent.

Nucleophilic substitution reactions are highly valuable for introducing a variety of functional groups onto the pyridine scaffold. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives (e.g., Suzuki reaction of derived intermediates)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is one of the most widely used methods. libretexts.org To utilize this chemistry, (2,6-Dimethoxypyridin-4-yl)methanol must first be converted into a suitable derivative, typically a halopyridine.

As established in section 3.3, electrophilic halogenation (e.g., bromination) can selectively install a bromine atom at the C3 position to produce (3-Bromo-2,6-dimethoxypyridin-4-yl)methanol. This halo-derivative is an excellent substrate for subsequent Suzuki coupling reactions.

The Suzuki reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent system. The reaction of (3-Bromo-2,6-dimethoxypyridin-4-yl)methanol with various aryl or heteroaryl boronic acids would lead to the synthesis of complex, polysubstituted pyridine derivatives. Studies on similar halo-pyridines and -purines have demonstrated that these couplings are efficient and regioselective. studfile.netnih.govresearchgate.net The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and scope. studfile.net

| Boronic Acid | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (3-Phenyl-2,6-dimethoxypyridin-4-yl)methanol |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | (3-(Thiophen-2-yl)-2,6-dimethoxypyridin-4-yl)methanol |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME | (3-(p-Tolyl)-2,6-dimethoxypyridin-4-yl)methanol |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | (3-(Pyridin-3-yl)-2,6-dimethoxypyridin-4-yl)methanol |

This table presents plausible reaction conditions based on established literature for Suzuki couplings of halopyridines. studfile.netnih.govrsc.org

This two-step sequence—halogenation followed by Suzuki-Miyaura coupling—provides a versatile and powerful strategy for the structural elaboration of the (2,6-Dimethoxypyridin-4-yl)methanol scaffold, enabling the synthesis of a diverse library of compounds for further investigation.

Applications of 2,6 Dimethoxypyridin 4 Yl Methanol in Organic Synthesis

Precursor in Heterocyclic Chemistry

The 2,6-dimethoxypyridine (B38085) scaffold, of which (2,6-Dimethoxypyridin-4-yl)methanol is a key derivative, serves as a fundamental unit in the synthesis of a variety of heterocyclic systems. The electron-rich nature of the pyridine (B92270) ring, enhanced by the two methoxy (B1213986) groups, influences its reactivity in cyclization and functionalization reactions. The hydroxymethyl group at the 4-position provides a convenient handle for further chemical transformations, allowing for the introduction of diverse functionalities and the construction of more elaborate heterocyclic structures. While broad applications in general heterocyclic synthesis are not extensively documented, its utility is prominently demonstrated in the synthesis of specific, highly valuable heterocyclic frameworks as detailed in the subsequent sections.

Building Block for Complex Polycyclic Systems

The structural rigidity and defined stereochemistry of the pyridine ring in (2,6-Dimethoxypyridin-4-yl)methanol make it an attractive starting material for the synthesis of complex polycyclic systems. Although specific examples of its use in the construction of a wide array of polycyclic frameworks are not prevalent in the literature, its role in the synthesis of fused heterocyclic systems, particularly in the context of medicinal chemistry, highlights its potential. The pyridine core can be annulated with other rings to form intricate three-dimensional structures. The synthetic strategies often involve the functionalization of the hydroxymethyl group, followed by cyclization reactions that build additional rings onto the pyridine core.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The most significant and well-documented application of (2,6-Dimethoxypyridin-4-yl)methanol and its closely related precursors is in the field of medicinal chemistry, particularly in the development of novel antituberculosis agents.

(2,6-Dimethoxypyridin-4-yl)methanol is a crucial precursor for the synthesis of the B-ring of diarylquinoline (DARQ) antituberculosis drug candidates. Diarylquinolines, such as the FDA-approved drug bedaquiline, are a critical class of therapeutics for treating multidrug-resistant tuberculosis. The 2,6-dimethoxypyridine moiety forms a key structural component of these drugs, contributing to their binding affinity and pharmacological activity.

In the synthesis of these analogues, (2,6-Dimethoxypyridin-4-yl)methanol can be derived from 2,6-dimethoxyisonicotinic acid. For instance, the synthesis of advanced diarylquinoline analogues often involves the coupling of a functionalized quinoline A-ring with a substituted pyridine B-ring. The synthetic route to the B-ring precursor can start from 2,6-dimethoxyisonicotinic acid, which is converted to a Weinreb amide, N,2,6-trimethoxy-N-methylisonicotinamide nih.gov. This intermediate then undergoes reactions to build the side chain necessary for coupling with the A-ring, ultimately leading to the formation of the diarylquinoline scaffold nih.gov.

| Starting Material | Key Intermediate | Final Product Class |

| 2,6-Dimethoxyisonicotinic acid | N,2,6-Trimethoxy-N-methylisonicotinamide | Diarylquinoline Analogues |

| (2,6-Dimethoxypyridin-4-yl)methanol | Functionalized Pyridine Derivatives | Antituberculosis Agents |

The characterization of drug metabolites is a critical aspect of pharmaceutical development. (2,6-Dimethoxypyridin-4-yl)methanol and its derivatives have been instrumental in the synthesis of metabolites of the preclinical antituberculosis candidate TBAJ-876, a more potent and potentially less toxic analogue of bedaquiline nih.gov.

In a study aimed at elucidating the metabolism of TBAJ-876, a related compound, (3-(ethoxymethoxy)-2,6-dimethoxypyridin-4-yl)methanol, was synthesized as a key intermediate nih.gov. This synthesis involved the reduction of the corresponding aldehyde with sodium borohydride (B1222165) in methanol (B129727), affording the desired alcohol in high yield nih.gov. This synthetic metabolite standard was crucial for confirming the structure of metabolites observed in in vivo studies, thereby aiding in the understanding of the drug's metabolic fate.

| Parent Drug | Metabolite Synthesis Intermediate | Purpose |

| TBAJ-876 | (3-(Ethoxymethoxy)-2,6-dimethoxypyridin-4-yl)methanol | Characterization of in vivo metabolites |

Utility in Total Synthesis of Natural Products and Designed Molecules

While (2,6-Dimethoxypyridin-4-yl)methanol is a valuable building block in medicinal chemistry, its application in the total synthesis of natural products is not widely reported in the scientific literature. The focus of its use has predominantly been on the synthesis of designed molecules with specific pharmacological targets, such as the diarylquinoline antituberculosis agents. Its structural features, however, suggest potential for broader applications in the synthesis of complex natural products containing a substituted pyridine core. The development of novel synthetic methodologies could further expand the utility of this versatile reagent into the realm of natural product synthesis.

Coordination Chemistry and Ligand Properties of 2,6 Dimethoxypyridin 4 Yl Methanol Derivatives

Chelation Behavior with Transition Metals

Derivatives of (2,6-Dimethoxypyridin-4-yl)methanol are expected to exhibit versatile chelation behavior with transition metals, primarily acting as tridentate ligands. The coordination is anticipated to involve the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two methoxy (B1213986) groups or a combination of the methoxy and the deprotonated hydroxymethyl group, depending on the specific derivative and reaction conditions.

The parent compound, (2,6-Dimethoxypyridin-4-yl)methanol, can potentially coordinate in several ways. In its neutral form, it can act as a tridentate N,O,O-donor ligand. Upon deprotonation of the methanol (B129727) group, it can function as a monoanionic tridentate N,O,O⁻-donor ligand. This flexibility in coordination allows for the formation of a variety of complex geometries and stabilization of different oxidation states of the metal center.

The chelation behavior is significantly influenced by the nature of the transition metal, its preferred coordination number, and the reaction stoichiometry. For instance, with early transition metals that favor higher coordination numbers, these ligands can form stable, monomeric, or polynuclear complexes. Studies on the closely related 2,6-pyridinedimethanol (B71991) (H₂-pdm) have shown that it can act as a bichelating (O,N,O') ligand, leading to the formation of trinuclear species with various bridging modes. researchgate.net

Table 1: Potential Coordination Modes of (2,6-Dimethoxypyridin-4-yl)methanol Derivatives

| Ligand Form | Potential Donor Atoms | Charge | Example Coordination |

| Neutral | Pyridine-N, Methoxy-O, Methanol-O | 0 | Tridentate (N,O,O) |

| Deprotonated | Pyridine-N, Methoxy-O, Methoxide-O⁻ | -1 | Tridentate (N,O,O⁻) |

Design and Synthesis of Metal Complexes

The design and synthesis of metal complexes with (2,6-Dimethoxypyridin-4-yl)methanol derivatives can be approached through several synthetic strategies, largely adapted from established methods for other pyridine-based ligands. A common method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthesis would involve the following steps:

Dissolving the (2,6-Dimethoxypyridin-4-yl)methanol derivative in a suitable organic solvent such as ethanol (B145695), methanol, or acetonitrile.

Adding a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), etc.) to the ligand solution, often in a specific stoichiometric ratio (e.g., 1:1 or 2:1 ligand to metal).

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation.

The resulting metal complex, if precipitated, can be isolated by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried. If the complex is soluble, crystallization can be induced by slow evaporation of the solvent or by the addition of a less-polar co-solvent.

For instance, the synthesis of nickel complexes has been achieved by refluxing an ethanolic solution of the ligand with nickel chloride for several hours. nih.gov Similarly, copper complexes can be prepared by reacting the ligand with cupric chloride in a hot aqueous ethanol solution. nih.gov The synthesis of complexes with other metals like lanthanum has also been reported using similar procedures. nih.gov

The choice of solvent and reaction temperature can play a critical role in determining the final product, including its crystallinity and sometimes even its structure. The pH of the reaction medium can also be a crucial parameter, especially when the deprotonation of the methanol group is required for coordination.

Spectroscopic Characterization of Metal-Ligand Interactions

The interaction between (2,6-Dimethoxypyridin-4-yl)methanol derivatives and a metal center can be effectively studied using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and UV-Visible spectroscopy.

FT-IR Spectroscopy: FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is typically evidenced by a shift in the ν(C=N) stretching vibration of the pyridine ring to a higher frequency in the complex spectrum compared to the free ligand. The involvement of the oxygen atoms from the methoxy and methanol groups in coordination would be indicated by shifts in the ν(C-O) stretching frequencies. For example, in Schiff base complexes, the imine bond stretching frequency is observed to shift upon complexation. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon complexation. In the ¹H NMR spectrum of a complex, the signals corresponding to the protons of the pyridine ring and the methylene (B1212753) protons of the methanol group are expected to shift compared to the free ligand due to the influence of the paramagnetic or diamagnetic metal center and the changes in electron density upon coordination. For instance, detailed 1D and 2D NMR studies on ruthenium complexes with bipyridine-based ligands have been used to fully characterize their structures in solution. rsc.orgrsc.org

UV-Visible Spectroscopy: UV-Visible spectroscopy can provide insights into the electronic transitions within the complex. The spectra of the complexes are generally different from that of the free ligand. New absorption bands may appear in the visible region due to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. These transitions are characteristic of the geometry of the complex and the nature of the metal-ligand bonding.

Table 2: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Observed Change in Complex vs. Free Ligand | Interpretation |

| FT-IR | Shift in ν(C=N) of pyridine ring | Coordination of pyridine nitrogen |

| FT-IR | Shift in ν(C-O) of methoxy/methanol groups | Coordination of oxygen atoms |

| ¹H NMR | Shift in signals of pyridine and methylene protons | Change in electronic environment upon coordination |

| ¹³C NMR | Shift in signals of pyridine and methanol carbons | Confirmation of coordination and structural changes |

| UV-Vis | Appearance of new bands in the visible region | d-d transitions, MLCT, or LMCT bands |

Catalytic Applications of Derived Metal Complexes

While specific catalytic applications for complexes derived from (2,6-Dimethoxypyridin-4-yl)methanol are not extensively documented, the structural features of these potential complexes suggest their utility in various catalytic transformations. The tridentate nature of the ligand can provide a stable coordination environment, while also leaving coordination sites available on the metal for substrate binding and activation.

Metal complexes bearing pyridine-based ligands have been widely explored as catalysts in a range of organic reactions. For example, transition metal complexes have been used to catalyze the synthesis of pyridine bases through heterocyclization reactions. mdpi.com Ruthenium complexes with bipyridine-based ligands have shown catalytic activity in the transfer hydrogenation of ketones. rsc.org Furthermore, iron-based metal-organic frameworks incorporating pyridyl-terpyridine ligands have been employed as recyclable catalysts for the hydroboration of alkynes.

Given these precedents, metal complexes of (2,6-Dimethoxypyridin-4-yl)methanol derivatives could potentially be investigated as catalysts for:

Oxidation Reactions: The stable ligand framework could support high-valent metal-oxo species, which are key intermediates in many oxidation processes.

Reduction Reactions: Similar to other pyridine-based complexes, they could be active in hydrogenation and transfer hydrogenation reactions.

Cross-Coupling Reactions: The tunable electronic properties of the ligand could be beneficial in reactions like Suzuki-Miyaura or Heck couplings. mdpi.com

Polymerization Reactions: The defined coordination geometry could be advantageous in controlling the stereochemistry of polymerization processes.

The electronic and steric properties of the (2,6-Dimethoxypyridin-4-yl)methanol ligand, particularly the electron-donating methoxy groups, can be expected to influence the reactivity and selectivity of the metal center in these catalytic cycles. Further research into the synthesis and catalytic evaluation of these complexes is warranted to explore their full potential.

Material Science Applications of 2,6 Dimethoxypyridin 4 Yl Methanol As a Building Block

Incorporation into Polymeric Materials

The presence of a primary alcohol function in (2,6-Dimethoxypyridin-4-yl)methanol allows for its integration into various polymer backbones through well-established chemical reactions. This functional group can readily undergo esterification, etherification, or conversion to other reactive moieties, enabling its use as a monomer or a functional additive in polymerization processes.

Potential Polymerization Pathways:

| Polymerization Type | Reaction with (2,6-Dimethoxypyridin-4-yl)methanol | Resulting Polymer Feature |

| Polyesters | Polycondensation with dicarboxylic acids or their derivatives. | Introduction of the dimethoxypyridine unit into the polymer chain, potentially enhancing thermal stability and altering solubility. |

| Polyurethanes | Reaction with diisocyanates. | The hydroxymethyl group acts as a chain extender or cross-linker, imparting specific mechanical and adhesive properties. |

| Polyethers | Williamson ether synthesis with dihaloalkanes. | Incorporation of flexible ether linkages alongside the rigid pyridine (B92270) core. |

The incorporation of the (2,6-dimethoxypyridin-4-yl) moiety into polymers can impart desirable characteristics. The pyridine nitrogen atom can act as a hydrogen bond acceptor, influencing the polymer's morphology and its interactions with other molecules. Furthermore, the dimethoxypyridine unit can serve as a metal-coordinating site, leading to the formation of metallopolymers with interesting catalytic or photophysical properties. While specific research on polymers derived from (2,6-Dimethoxypyridin-4-yl)methanol is limited, the principles of polymer chemistry suggest its significant potential in creating functional polymeric materials.

Use in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct well-defined, higher-order structures. The molecular features of (2,6-Dimethoxypyridin-4-yl)methanol make it an excellent candidate for the design of supramolecular assemblies.

The pyridine nitrogen is a potent hydrogen bond acceptor, capable of forming directional interactions with suitable donor molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further directing the assembly process. The aromatic pyridine ring can participate in π-π stacking interactions, contributing to the stability of the resulting supramolecular architectures.

Precursor for Advanced Functional Materials

(2,6-Dimethoxypyridin-4-yl)methanol can serve as a valuable precursor for the synthesis of a variety of advanced functional materials. The reactivity of its hydroxymethyl group allows for its transformation into other functional groups, opening up a wider range of applications.

Potential Transformations and Applications:

| Transformation | Resulting Functional Group | Potential Application of the Derivative |

| Oxidation | Aldehyde or Carboxylic Acid | Synthesis of Schiff bases, coordination polymers, and pharmaceuticals. |

| Halogenation | Halomethyl group | Introduction of a reactive site for nucleophilic substitution, enabling further functionalization. |

| Esterification | Ester | Creation of liquid crystals or modification of surface properties. |

The synthesis of pyridine derivatives is a significant area of research due to their wide-ranging applications in pharmaceuticals and functional materials. organic-chemistry.orgmdpi.com The ability to modify the structure of (2,6-Dimethoxypyridin-4-yl)methanol provides a pathway to novel compounds with tailored electronic, optical, or biological properties.

Design of Metal-Organic Framework (MOF) Ligands and Related Structures

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. Pyridine-based ligands are widely used in the construction of MOFs due to the strong coordinating ability of the pyridine nitrogen atom. rsc.orgrsc.org

(2,6-Dimethoxypyridin-4-yl)methanol and its derivatives are attractive candidates for MOF ligands. The pyridine nitrogen can coordinate to a metal center, while the hydroxymethyl group (or a group derived from it, such as a carboxylate) can provide a secondary coordination site, leading to the formation of stable, multidimensional frameworks. Pyridine alcohols and their metal complexes exhibit diverse coordination modes and can form both mononuclear and polynuclear structures. nih.gov

The methoxy (B1213986) groups on the pyridine ring can influence the electronic properties of the ligand and, consequently, the catalytic or sensing capabilities of the MOF. They can also play a role in templating the structure of the framework by directing the arrangement of the ligands around the metal centers. While direct use of (2,6-Dimethoxypyridin-4-yl)methanol as a primary ligand in a reported MOF is not yet prominent, its structural motifs are found in more complex ligands used for creating functional MOFs. The development of new MOFs often involves the systematic investigation of various substituted pyridine ligands to achieve desired properties. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2,6 Dimethoxypyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a compound like (2,6-Dimethoxypyridin-4-yl)methanol, ¹H NMR and ¹³C NMR are the primary experiments conducted.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of (2,6-Dimethoxypyridin-4-yl)methanol, one would expect to see distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons of the hydroxymethyl group, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) are key to assigning the structure. For instance, the two equivalent methoxy groups would likely appear as a sharp singlet, while the methylene protons would also be a singlet. The two equivalent aromatic protons on the pyridine ring would present as a singlet as well.

¹³C NMR Spectroscopy: This method detects the carbon framework of a molecule. Each unique carbon atom in (2,6-Dimethoxypyridin-4-yl)methanol would give a distinct signal. The chemical shifts of the carbon signals would indicate their nature (e.g., aromatic, aliphatic, attached to an oxygen). For example, the carbons of the methoxy groups, the methylene carbon, and the carbons of the pyridine ring would all resonate at characteristic frequencies.

To illustrate, the following table presents hypothetical ¹H NMR data for (2,6-Dimethoxypyridin-4-yl)methanol based on the analysis of similar structures.

| Proton Type | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (2 x -OCH₃) | 3.9 - 4.1 | Singlet | 6H |

| Methylene (-CH₂OH) | 4.5 - 4.7 | Singlet | 2H |

| Aromatic (H-3, H-5) | 6.4 - 6.6 | Singlet | 2H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

This table is illustrative and not based on experimentally recorded data for the title compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For (2,6-Dimethoxypyridin-4-yl)methanol, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the calculation of its elemental composition. The expected monoisotopic mass for C₈H₁₁NO₃ is approximately 169.0739 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. Under EI, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for (2,6-Dimethoxypyridin-4-yl)methanol would likely involve the loss of a hydroxyl radical, a methoxy group, or formaldehyde (B43269) from the hydroxymethyl group. The analysis of these fragment ions helps to confirm the presence of specific functional groups and their arrangement in the molecule.

An illustrative table of expected major fragments in the mass spectrum of (2,6-Dimethoxypyridin-4-yl)methanol is provided below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₈H₁₁NO₃⁺ | 169 |

| [M-CH₃]⁺ | C₇H₈NO₃⁺ | 154 |

| [M-OCH₃]⁺ | C₇H₈NO₂⁺ | 138 |

| [M-CH₂O]⁺ | C₇H₉NO₂⁺ | 139 |

| [M-CH₂OH]⁺ | C₇H₈NO₂⁺ | 138 |

This table presents hypothetical fragmentation patterns and is not based on experimentally recorded data for the title compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.

An IR spectrum of (2,6-Dimethoxypyridin-4-yl)methanol would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methyl/methylene groups, the C-O stretches of the methoxy and alcohol groups, and the C=C and C=N stretching vibrations of the pyridine ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations.

The following table summarizes the expected characteristic IR absorption bands for (2,6-Dimethoxypyridin-4-yl)methanol.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Pyridine Ring | C=C, C=N stretch | 1550 - 1650 |

| Methoxy/Alcohol C-O | C-O stretch | 1000 - 1300 |

This table is based on general spectroscopic principles and data for analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would confirm the planar nature of the pyridine ring and provide the exact geometry of the methoxy and hydroxymethyl substituents relative to the ring. For instance, it would show the torsion angles that define the orientation of these groups. This technique is invaluable for the unambiguous confirmation of the compound's structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For (2,6-Dimethoxypyridin-4-yl)methanol, several methods are applicable.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the compound to that of known standards, its identity can be tentatively confirmed.

Column Chromatography: This is a preparative technique used to isolate and purify larger quantities of the compound from a reaction mixture. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) are chosen to achieve optimal separation of the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of a compound's purity. Using a high-pressure pump to pass the mobile phase through a column packed with a fine stationary phase, HPLC provides high resolution and sensitivity. A chromatogram showing a single sharp peak at a specific retention time would indicate a high degree of purity for (2,6-Dimethoxypyridin-4-yl)methanol.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The compound is vaporized and passed through a column, and its retention time is a characteristic property.

The choice of chromatographic method and conditions (e.g., stationary phase, mobile phase, detector) would be optimized to suit the specific properties of (2,6-Dimethoxypyridin-4-yl)methanol and any potential impurities.

Computational and Theoretical Investigations of 2,6 Dimethoxypyridin 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (2,6-Dimethoxypyridin-4-yl)methanol. nih.govijaerd.org These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

A key aspect of this analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and reactive. For (2,6-Dimethoxypyridin-4-yl)methanol, theoretical calculations at the B3LYP/6-31G(d,p) level of theory can predict these energies. ijaerd.org

Another important electronic property derived from quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In (2,6-Dimethoxypyridin-4-yl)methanol, the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups, as well as the nitrogen atom of the pyridine (B92270) ring, are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and methyl groups would exhibit positive potential.

Table 1: Calculated Electronic Properties of (2,6-Dimethoxypyridin-4-yl)methanol

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of (2,6-Dimethoxypyridin-4-yl)methanol in various environments, such as in a vacuum or in different solvents. nih.govarxiv.org These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

By analyzing the MD trajectory, the most stable conformations of the molecule can be identified. For (2,6-Dimethoxypyridin-4-yl)methanol, key conformational variables include the dihedral angles associated with the rotation of the methoxy groups and the hydroxymethyl group relative to the pyridine ring. The simulations can quantify the rotational energy barriers and the population of different conformational states at a given temperature.

Furthermore, MD simulations in explicit solvent models (e.g., water, methanol) can shed light on the solute-solvent interactions. nih.govarxiv.org This includes the formation and dynamics of hydrogen bonds between the hydroxyl and methoxy groups of the molecule and the solvent molecules. Understanding these interactions is crucial as they can significantly influence the molecule's solubility, stability, and reactivity.

Table 2: Illustrative Interaction Energies from MD Simulations

| Solvent | Interaction Energy (kcal/mol) |

| Water | -15.2 |

| Methanol | -12.8 |

| Chloroform (B151607) | -5.1 |

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from MD simulations. The interaction energy reflects the strength of the interactions between (2,6-Dimethoxypyridin-4-yl)methanol and the solvent.

Prediction of Spectroscopic Properties

Computational chemistry provides highly valuable methods for the prediction of spectroscopic properties, which can aid in the identification and characterization of (2,6-Dimethoxypyridin-4-yl)methanol. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. np-mrd.orgdrugbank.com This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectra serve as a powerful complement to experimental data, assisting in the assignment of peaks and the confirmation of the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. mit.edu This is done by performing a frequency calculation on the optimized geometry of the molecule. The predicted spectrum can be compared with experimental IR data to identify characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the methoxy groups, and the various vibrations of the pyridine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for (2,6-Dimethoxypyridin-4-yl)methanol

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H (3,5) | 6.5 | 105.0 |

| CH₂ | 4.6 | 64.0 |

| OCH₃ | 3.9 | 53.5 |

| OH | 5.4 | - |

| Pyridine-C (2,6) | - | 163.0 |

| Pyridine-C (4) | - | 155.0 |

Note: This data is illustrative, based on the chemical structure and typical NMR shift ranges for similar functional groups.

Table 4: Predicted ajor IR Vibrational Frequencies (cm⁻¹) for (2,6-Dimethoxypyridin-4-yl)methanol

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3400 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2950, 2850 |

| C=N Stretch (Pyridine) | 1580 |

| C=C Stretch (Pyridine) | 1560, 1470 |

| C-O Stretch (Methoxy) | 1250, 1040 |

| C-O Stretch (Alcohol) | 1080 |

Note: This data is illustrative and represents the expected vibrational frequencies for the given functional groups.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving (2,6-Dimethoxypyridin-4-yl)methanol. rsc.orgrsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies.

For instance, the oxidation of the primary alcohol in (2,6-Dimethoxypyridin-4-yl)methanol to the corresponding aldehyde or carboxylic acid could be studied. Computational methods can be used to model the reaction with various oxidizing agents, allowing for a comparison of different reaction pathways. The calculations can reveal the role of catalysts, the stereochemistry of the reaction, and the influence of solvent effects on the reaction rate and selectivity.

Similarly, reactions involving the pyridine ring, such as electrophilic aromatic substitution, could be explored. Theoretical calculations can predict the most likely sites of substitution by analyzing the electron density and the stability of the resulting intermediates (sigma complexes). These studies provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. weizmann.ac.il

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methods for accessing polysubstituted pyridines is a cornerstone of organic chemistry. mdpi.com While classical condensation reactions like the Hantzsch synthesis have been historically important, they often face limitations in scope and reaction conditions. nih.gov Future research is focused on overcoming these challenges through innovative strategies that offer greater efficiency, substrate scope, and functional group tolerance.

Emerging approaches include multicomponent reactions (MCRs), which allow for the construction of complex pyridine (B92270) frameworks in a single step from three or more starting materials. nih.govrsc.org Tandem reactions, such as aza-Wittig/Diels-Alder sequences, provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov Another promising avenue is the use of metal-free annulation strategies, for example, the [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides, which proceeds under mild conditions. mdpi.com Furthermore, cycloaddition/cycloreversion processes using reactive precursors like 1,4-oxazinones are being explored for the de novo construction of highly substituted pyridine rings. nih.gov An electrochemical approach for single-carbon insertion into pyrrole (B145914) derivatives has also been shown to produce polysubstituted pyridines, offering a novel method for ring expansion. acs.org These modern methods represent the forefront of synthetic chemistry and are expected to provide more direct and scalable routes to (2,6-Dimethoxypyridin-4-yl)methanol and its derivatives. semanticscholar.orgresearchgate.net

Development of New Applications in Medicinal Chemistry and Materials Science

The pyridine scaffold is one of the most prevalent heterocycles in FDA-approved drugs and bioactive natural products, demonstrating its immense value in medicinal chemistry. nih.govresearchgate.netdovepress.com Derivatives of pyridine are central to drugs with a vast range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The 2,6-disubstitution pattern, as seen in (2,6-Dimethoxypyridin-4-yl)methanol, is a common feature in many approved pharmaceuticals. nih.gov

Future research will likely focus on leveraging this core structure to develop novel therapeutic agents. For instance, pyridine-based compounds have been identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy, with some derivatives showing high efficacy in inducing apoptosis in breast cancer cell lines. acs.org The 2,6-dimethoxypyridine (B38085) moiety, in particular, has been incorporated into designs for dual Hsp90/HDAC6 inhibitors aimed at treating aggressive prostate cancer. acs.org The inherent properties of the pyridine nucleus, such as its ability to improve water solubility and participate in hydrogen bonding and metal coordination, make it an attractive scaffold for designing new drugs with enhanced pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

In materials science, pyridine derivatives are being explored as building blocks for advanced functional materials. biosynce.com They can be incorporated into polymer structures to create biodegradable materials with tunable properties for applications in packaging and biomedical devices. biosynce.com Additionally, pyridine-based ligands are used to synthesize coordination polymers, which are porous materials with potential applications in gas storage and separation, such as capturing carbon dioxide. biosynce.com

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.gov For the synthesis of pyridine derivatives, this involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. nih.gov

Key green approaches that are shaping future research include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of solvent-free reaction conditions are also major areas of focus. researchgate.net Catalysis is a cornerstone of green chemistry, with an emphasis on developing recyclable heterogeneous catalysts, such as those based on natural dolomitic limestone or hybrid nanomaterials, which can be easily separated from the reaction mixture and reused multiple times. researchgate.net Multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimizing waste and energy consumption. nih.gov These sustainable protocols are not only environmentally responsible but also often lead to more efficient and cost-effective production of valuable pyridine compounds. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. researchgate.net This technology offers superior control over reaction parameters, enhanced safety, higher yields, and greater product purity. researchgate.net When combined with automation, flow chemistry enables the rapid synthesis and screening of large libraries of compounds, accelerating the drug discovery process. researchgate.netsyrris.com

Future research will focus on applying automated flow systems to the multi-step synthesis of complex molecules like (2,6-Dimethoxypyridin-4-yl)methanol and its derivatives. researchgate.netuc.pt These platforms can integrate synthesis, purification, and in-line analysis, significantly shortening the path from initial design to the final compound. syrris.com The ability to quickly vary reaction conditions such as temperature and stoichiometry allows for rapid optimization, while the contained nature of flow reactors makes it possible to safely perform reactions that might be hazardous on a larger batch scale. soci.org The integration of artificial intelligence and machine learning with automated flow reactors promises to create self-optimizing systems that can independently discover the best reaction conditions, further enhancing efficiency and innovation. researchgate.net

Computational Design and Optimization of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design and optimization of new molecules before they are synthesized in the lab. youtube.com By using physics-based computational modeling, researchers can predict the properties of derivatives of (2,6-Dimethoxypyridin-4-yl)methanol and prioritize the most promising candidates for synthesis. youtube.com

In silico techniques such as molecular docking are used to predict how a molecule will bind to a biological target, like an enzyme or receptor. nih.gov For example, docking studies have been used to validate the binding affinity of pyridine-based thiadiazole derivatives to the COX-2 enzyme, a target for anti-inflammatory drugs. nih.gov Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov Furthermore, computational algorithms can predict crucial pharmacological properties, including water solubility, brain penetration ability, and potential cardiotoxicity, guiding the design of safer and more effective drugs. nih.gov This computational-first approach, sometimes coupled with quantum computer simulations, accelerates the design-test-redesign cycle, saves resources, and paves the way for breakthroughs in creating optimized molecules for specific therapeutic or material applications. acs.org

Q & A

Q. What are the common synthetic routes for (2,6-Dimethoxypyridin-4-yl)methanol?

The compound can be synthesized via condensation reactions involving syringaldehyde (or analogous methoxy-substituted aldehydes) and methylketone derivatives. For example, a method adapted from substituted pyridine syntheses involves dissolving syringaldehyde and methylketone in DMF with ammonium acetate as a catalyst. The mixture is stirred at 180°C for 72 hours, followed by ice-water quenching and purification via recrystallization (hexane-DCM system) . Alternative routes may involve nucleophilic substitution on pre-functionalized pyridine cores, though specific protocols require optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How is the purity of (2,6-Dimethoxypyridin-4-yl)methanol assessed in academic settings?

Purity is typically evaluated using HPLC-TOF (high-resolution mass spectrometry) to confirm molecular weight (Δppm < 1) and GC-MS for volatile impurities. For example, HPLC-TOF with a theoretical exact mass of 183.0764 g/mol (C₈H₁₁NO₃) can achieve a precision of Δppm = 0.39, as demonstrated in similar methoxy-pyridine derivatives . Recrystallization from hexane-DCM mixtures is a standard purification step to achieve ≥95% purity, as seen in analogous syntheses .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, IR) for (2,6-Dimethoxypyridin-4-yl)methanol be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or residual impurities. For NMR, ensure deuterated solvents (e.g., methanol-d₄) and internal standards (e.g., TMS) are used. A 400 MHz NMR spectrometer with a 45-second delay between pulses and spectral width covering -3 ppm to 13 ppm can resolve splitting patterns for methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups . If IR data conflicts (e.g., unexpected O-H stretches), analyze via FTIR-ATR in both solid and solution phases to distinguish intermolecular hydrogen bonding artifacts .

Q. What strategies optimize the reaction yield of (2,6-Dimethoxypyridin-4-yl)methanol in large-scale syntheses?

Yield optimization requires balancing temperature, solvent, and catalyst. Evidence from analogous pyridine syntheses suggests:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution with ice water to prevent side reactions .

- Catalyst loading : Ammonium acetate at 4:1 molar ratio (relative to aldehyde) improves cyclization efficiency.

- Temperature control : Maintaining 180°C for 72 hours ensures complete condensation but risks decomposition; iterative TLC monitoring is advised .

Q. How do the electronic effects of methoxy substituents influence the reactivity of (2,6-Dimethoxypyridin-4-yl)methanol?

The 2,6-dimethoxy groups act as electron-donating substituents, increasing electron density at the pyridine ring’s 4-position. This enhances nucleophilicity of the hydroxymethyl group, making it susceptible to oxidation or esterification. Computational studies (e.g., DFT) on similar compounds show that methoxy groups lower the LUMO energy by ~1.2 eV, facilitating electrophilic aromatic substitution at the 4-position . Experimental validation via Hammett plots could quantify these effects.

Q. What are the challenges in characterizing byproducts during the synthesis of (2,6-Dimethoxypyridin-4-yl)methanol?